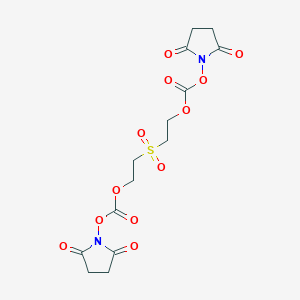
4-Methylumbelliferyl-α-D-glucopyranosid
Übersicht
Beschreibung
7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one is a glucoside compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities and are widely found in nature, particularly in plants
Wissenschaftliche Forschungsanwendungen
7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: The compound is used in the cosmetics and food industries for its beneficial properties and stability
Biochemische Analyse
Biochemical Properties
4-Methylumbelliferyl alpha-D-glucopyranoside serves as a substrate for alpha-glucosidase enzymes. When alpha-glucosidase acts on this compound, it cleaves the glycosidic bond, releasing 4-methylumbelliferone, a fluorescent compound that emits blue light. This fluorescence can be easily detected and measured, making it a sensitive method for monitoring enzyme activity in real-time . The interaction between 4-Methylumbelliferyl alpha-D-glucopyranoside and alpha-glucosidase is crucial for studying carbohydrate metabolism and enzyme kinetics.
Cellular Effects
In cellular contexts, 4-Methylumbelliferyl alpha-D-glucopyranoside is used to assess the activity of alpha-glucosidase within various cell types. This compound influences cell function by providing a means to measure enzyme activity, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, in lysosomal storage disorders like Pompe disease, the activity of alpha-glucosidase can be quantified using 4-Methylumbelliferyl alpha-D-glucopyranoside, aiding in the diagnosis and understanding of these conditions .
Molecular Mechanism
The molecular mechanism of 4-Methylumbelliferyl alpha-D-glucopyranoside involves its cleavage by alpha-glucosidase, resulting in the release of 4-methylumbelliferone. This process is highly specific, as the enzyme recognizes the glycosidic bond in the substrate and catalyzes its hydrolysis. The released 4-methylumbelliferone exhibits fluorescence, which can be measured to determine enzyme activity. This mechanism is fundamental for various biochemical assays and research applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylumbelliferyl alpha-D-glucopyranoside can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures, but prolonged exposure to light or higher temperatures can lead to degradation, affecting its efficacy in assays. Long-term studies have shown that the fluorescence signal remains consistent over time, provided the compound is stored and handled properly .
Dosage Effects in Animal Models
The effects of 4-Methylumbelliferyl alpha-D-glucopyranoside in animal models vary with different dosages. At optimal doses, the compound effectively measures alpha-glucosidase activity without causing adverse effects. At higher doses, there may be threshold effects or potential toxicity, although such instances are rare. Studies in animal models have demonstrated the compound’s utility in assessing enzyme activity and its safety profile at various dosages .
Metabolic Pathways
4-Methylumbelliferyl alpha-D-glucopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with alpha-glucosidase, an enzyme that hydrolyzes glycosidic bonds in carbohydrates. This interaction is crucial for studying metabolic flux and enzyme kinetics. The compound’s role in these pathways provides insights into the regulation of carbohydrate metabolism and the function of alpha-glucosidase .
Transport and Distribution
Within cells and tissues, 4-Methylumbelliferyl alpha-D-glucopyranoside is transported and distributed based on its interactions with transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that it reaches the target enzyme, alpha-glucosidase. The compound’s distribution is essential for its effectiveness in biochemical assays and research applications .
Subcellular Localization
The subcellular localization of 4-Methylumbelliferyl alpha-D-glucopyranoside is primarily within lysosomes, where alpha-glucosidase is active. This localization is directed by targeting signals and post-translational modifications that ensure the compound reaches the appropriate cellular compartments. The activity and function of 4-Methylumbelliferyl alpha-D-glucopyranoside are closely linked to its subcellular distribution, making it a valuable tool for studying lysosomal enzyme activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one can be achieved through both chemical and enzymatic methods. Chemical synthesis involves the glycosylation of the aglycone (4-methyl-2H-1-benzopyran-2-one) with a suitable glucosyl donor under acidic or basic conditions. Enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the transfer of the glucopyranosyl group to the aglycone, offering a more environmentally friendly and specific approach .
Industrial Production Methods
Industrial production of this compound often relies on enzymatic synthesis due to its higher specificity and yield. Enzymes such as glycosyltransferases are employed to facilitate the glycosylation process, and the reaction conditions are optimized to maximize the conversion rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions
7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The glucopyranosyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wirkmechanismus
The mechanism of action of 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways, inhibiting enzymes, and scavenging free radicals. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms and neutralize reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arbutin: Another glucoside compound with similar glycosylation but different aglycone structure.
Alpha-Glucosyl Hesperidin: A flavonoid glucoside with a similar glycosylation pattern but different biological activities.
2-O-alpha-D-Glucopyranosyl-L-ascorbic Acid: A glucoside derivative of ascorbic acid with distinct properties and applications.
Uniqueness
7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one is unique due to its specific benzopyran structure and the presence of the glucopyranosyl group, which imparts distinct biological activities and stability compared to other similar compounds .
Eigenschaften
IUPAC Name |
4-methyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-JZYAIQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863699 | |
| Record name | 4-Methylumbelliferyl alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17833-43-1 | |
| Record name | 4-Methylumbelliferyl α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17833-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017833431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(alpha-D-Glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02639 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methylumbelliferyl alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20863699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(α-D-glucopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)













